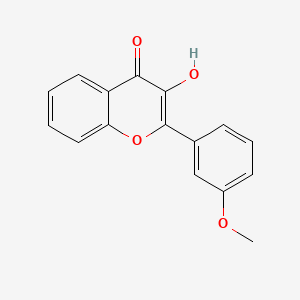

3-Hydroxy-3'-méthoxyflavone

Vue d'ensemble

Description

Le 3’-Méthoxyflavone est un composé flavonoïde caractérisé par sa structure polyphénolique. Il est connu pour son activité biologique, notamment en tant qu'agoniste sélectif du récepteur 2 de la neuromedine U (NMU2R) . Ce composé fait partie de la grande famille des flavonols, largement répandus dans les plantes et étudiés pour leurs bienfaits potentiels pour la santé.

Applications De Recherche Scientifique

Le 3’-Méthoxyflavone a un large éventail d'applications en recherche scientifique :

Chimie : Utilisé comme composé modèle dans les études de chimie et de synthèse des flavonoïdes.

Biologie : Étudié pour son rôle dans la modulation des voies biologiques, en particulier celles impliquant le NMU2R.

5. Mécanisme d'Action

Le principal mécanisme d'action du 3’-Méthoxyflavone implique son interaction avec le récepteur 2 de la neuromedine U (NMU2R). En tant qu'agoniste sélectif, il se lie au NMU2R et active les voies de signalisation en aval qui peuvent influencer divers processus physiologiques . Cette interaction est cruciale pour ses effets biologiques, notamment la modulation de l'inflammation et de la prolifération cellulaire.

Composés Similaires :

Quercetine : Un autre flavonol avec plusieurs groupes hydroxyle.

Kaempférol : Structure similaire mais sans groupe méthoxy en position 3’.

Myricétine : Contient des groupes hydroxyle supplémentaires par rapport au 3’-Méthoxyflavone.

Unicité : Le 3’-Méthoxyflavone est unique en raison de son activité agoniste sélective au niveau du NMU2R, qui n'est pas couramment observée dans d'autres flavonols. Cette spécificité en fait un composé précieux pour des études biologiques ciblées et des applications thérapeutiques potentielles .

Mécanisme D'action

Mode of Action

It is known that flavonoids, the parent compounds of 3-hydroxy-3’-methoxyflavone, exhibit a wide range of biological activities, including anti-inflammatory and anticancer activities . The methoxy groups in these compounds make them more lipophilic than hydroxyl flavones, which may affect their biological activities .

Biochemical Pathways

For instance, they have been shown to affect pathways related to inflammation and cancer

Pharmacokinetics

It is known that the methoxy groups in flavonoids make them more lipophilic, which may affect their bioavailability .

Result of Action

Flavonoids and their derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer activities

Action Environment

The action of 3-Hydroxy-3’-methoxyflavone can be influenced by various environmental factors. For instance, the hydrophobic microenvironment is of significant importance in promoting the excited-state intramolecular proton transfer (ESIPT) process of 3-Hydroxyflavone derivatives, which can be regulated by the solvents, the existence of metal ions, proteins rich with α-helix structures, or the advanced DNA structures .

Analyse Biochimique

Biochemical Properties

3-Hydroxy-3’-methoxyflavone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in glycosylation processes, such as those found in fungal cultures of the genus Isaria . These interactions often result in the formation of glycosides, which can alter the biological activity of the compound. Additionally, 3-Hydroxy-3’-methoxyflavone can interact with metal ions and proteins rich in alpha-helix structures, influencing its biochemical properties .

Cellular Effects

3-Hydroxy-3’-methoxyflavone affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 3-Hydroxy-3’-methoxyflavone can modulate intracellular pathways, leading to changes in cell proliferation and apoptosis . Additionally, it has been used as a scaffold for fluorescent imaging in cells, highlighting its potential in cellular diagnostics .

Molecular Mechanism

The molecular mechanism of 3-Hydroxy-3’-methoxyflavone involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to interact with proteins involved in excited-state intramolecular proton transfer (ESIPT), which can influence its fluorescence properties . These interactions can result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Hydroxy-3’-methoxyflavone can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-Hydroxy-3’-methoxyflavone can maintain its activity over extended periods, making it suitable for long-term experiments . Its degradation products and their potential effects on cells need to be further investigated.

Dosage Effects in Animal Models

The effects of 3-Hydroxy-3’-methoxyflavone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory activities. At higher doses, it may cause toxic or adverse effects. For example, studies have shown that high doses of flavonoids, including 3-Hydroxy-3’-methoxyflavone, can lead to adverse effects on cell viability and function .

Metabolic Pathways

3-Hydroxy-3’-methoxyflavone is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can undergo glycosylation, resulting in the formation of glycosides . These metabolic transformations can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of 3-Hydroxy-3’-methoxyflavone within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its overall effects .

Subcellular Localization

3-Hydroxy-3’-methoxyflavone exhibits specific subcellular localization patterns that can affect its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, studies have shown that similar compounds can localize within the endoplasmic reticulum and other subcellular structures, influencing their biochemical properties .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse du 3’-Méthoxyflavone implique généralement l'utilisation de 2’-hydroxychalcones comme matières premières. Une méthode courante est la réaction d'Algar-Flynn-Oyamada (AFO), qui implique l'époxydation catalysée par une base de 2’-hydroxychalcones à l'aide de peroxyde d'hydrogène, suivie d'une cyclisation oxydative . Cette méthode est privilégiée pour son efficacité et son caractère écologique.

Méthodes de Production Industrielle : La production industrielle du 3’-Méthoxyflavone peut impliquer l'extraction à grande échelle de sources naturelles ou la synthèse chimique. Le processus d'extraction utilise souvent des techniques telles que la macération, la percolation et l'extraction Soxhlet pour isoler le composé des matières végétales .

Analyse Des Réactions Chimiques

Types de Réactions : Le 3’-Méthoxyflavone subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être facilitée par des réactifs tels que le peroxyde d'hydrogène.

Réduction : Les agents réducteurs courants comprennent le borohydrure de sodium.

Substitution : Les groupes méthoxy peuvent être substitués dans des conditions spécifiques.

Réactifs et Conditions Communs :

Oxydation : Peroxyde d'hydrogène en présence d'une base.

Réduction : Borohydrure de sodium dans un solvant alcoolique.

Substitution : Méthanol ou autres alcools en conditions acides ou basiques.

Principaux Produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut produire des alcools correspondants.

Comparaison Avec Des Composés Similaires

Quercetin: Another flavonol with multiple hydroxyl groups.

Kaempferol: Similar structure but lacks the methoxy group at the 3’ position.

Myricetin: Contains additional hydroxyl groups compared to 3’-Methoxyflavonol.

Uniqueness: 3’-Methoxyflavonol is unique due to its selective agonist activity at NMU2R, which is not commonly observed in other flavonols. This specificity makes it a valuable compound for targeted biological studies and potential therapeutic applications .

Activité Biologique

3-Hydroxy-3'-methoxyflavone (also known as 3-Hydroxyflavone) is a flavonoid compound that has garnered attention for its diverse biological activities. This article presents a comprehensive overview of the biological activity of 3-Hydroxy-3'-methoxyflavone, focusing on its pharmacological effects, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of 3-Hydroxy-3'-methoxyflavone features a hydroxyl group at the 3-position and a methoxy group at the 3'-position of the flavone backbone. This specific arrangement is crucial for its biological activity. The synthesis of this compound typically involves various organic reactions including methylation and hydroxylation of flavonoid precursors, which can be achieved through methods such as the use of methylating agents in the presence of suitable catalysts.

Antiproliferative Effects

Research has demonstrated that 3-Hydroxy-3'-methoxyflavone exhibits significant antiproliferative activity against various cancer cell lines. A study by Kawaii et al. (2018) evaluated a series of methoxylated and hydroxylated flavones, revealing that compounds with specific substitutions at the B-ring exhibited varying degrees of cytotoxicity against HL60 leukemic cells. The IC50 values for these compounds indicated that structural modifications significantly influenced their antiproliferative potency, with 3-Hydroxy-3'-methoxyflavone showing promising results in inhibiting cell growth .

Table 1: Antiproliferative Activity of Selected Flavones

| Compound | IC50 (μM) |

|---|---|

| 5,4'-Dimethoxyflavone | 36 |

| 5,3',4'-Dihydroxyflavone | 28 |

| 3-Hydroxy-3'-methoxyflavone | Variable |

Antioxidant Properties

Flavonoids are well-known for their antioxidant properties. Studies have shown that 3-Hydroxy-3'-methoxyflavone can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage. This antioxidant activity is attributed to the presence of hydroxyl groups in its structure, which can donate electrons to free radicals .

Antimicrobial Activity

The antimicrobial potential of 3-Hydroxy-3'-methoxyflavone has also been investigated. In vitro studies indicate that it exhibits antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism behind this antimicrobial effect may involve disrupting bacterial cell membranes or interfering with metabolic pathways essential for bacterial survival .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of flavonoids. Research indicates that modifications to the hydroxyl and methoxy groups significantly affect the potency of these compounds. For example, Kawaii et al. found that increasing the number of methoxyl groups on the B-ring generally reduced antiproliferative activity, suggesting a delicate balance between hydrophobic interactions and hydrogen bonding in determining efficacy .

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Addition of Hydroxyl Groups | Increased activity |

| Addition of Methoxyl Groups | Decreased activity |

Case Studies and Clinical Implications

Several case studies have highlighted the potential therapeutic applications of 3-Hydroxy-3'-methoxyflavone in cancer therapy and as an antioxidant supplement. For instance, a clinical trial assessing its effects on patients with oxidative stress-related conditions showed promising results in reducing biomarkers associated with inflammation and oxidative damage.

Propriétés

IUPAC Name |

3-hydroxy-2-(3-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-11-6-4-5-10(9-11)16-15(18)14(17)12-7-2-3-8-13(12)20-16/h2-9,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLGASXCHFNKHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=C(C(=O)C3=CC=CC=C3O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350267 | |

| Record name | 3-HYDROXY-3'-METHOXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76666-32-5 | |

| Record name | 3-HYDROXY-3'-METHOXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.